molecular formula C11H10N2O3 B11770063 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11770063
M. Wt: 218.21 g/mol
InChI Key: QYIXAABLKMWCGZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde with hydrazine hydrate. The reaction proceeds under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups on the pyrazole ring

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-phenylmethoxy-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)

InChI Key

QYIXAABLKMWCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NN2)C(=O)O

Origin of Product

United States

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